4-Methanesulfonylbutan-2-amine

Description

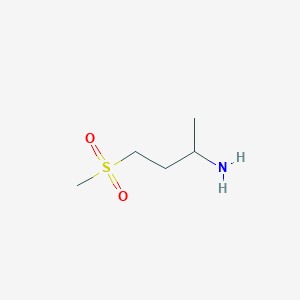

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-5(6)3-4-9(2,7)8/h5H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDACTNQFJOYSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS(=O)(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical and Chemical Characteristics of 4-Methanesulfonylbutan-2-amine

Executive Summary

4-Methanesulfonylbutan-2-amine (CAS: 1247371-90-9) is a specialized chiral aliphatic amine intermediate utilized in the synthesis of pharmaceutical active ingredients (APIs).[1][2][3][4][5][6][7] Characterized by the presence of a basic primary amine and a polar, non-basic sulfone moiety, this compound serves as a critical "building block" for introducing the methylsulfonyl group—a bioisostere often used to enhance metabolic stability and water solubility in drug candidates.[6]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization, designed for researchers in medicinal chemistry and process development.[6]

Molecular Identification & Structural Analysis[7]

The compound features a chiral center at the C2 position, allowing it to exist as (R) and (S) enantiomers.[6] In drug development, the enantiopure forms are typically required to ensure specific receptor binding affinity.[6]

| Parameter | Details |

| IUPAC Name | This compound |

| Common Synonyms | 3-Amino-n-butyl methyl sulfone; 1-Methyl-3-(methylsulfonyl)propylamine |

| CAS Number | 1247371-90-9 (Racemic) |

| Molecular Formula | C₅H₁₃NO₂S |

| Molecular Weight | 151.23 g/mol |

| SMILES | CC(N)CCS(C)(=O)=O |

| Chirality | Contains one stereocenter at C2.[4][6][8][9] Available as (R), (S), or racemate.[6][10][11] |

Functional Group Analysis[7][13]

-

Primary Amine (-NH₂): Acts as the reactive handle for amide coupling, reductive amination, or nucleophilic substitution.[6] It is the site of basicity (pKa ~10.5).[6]

-

Sulfone (-SO₂CH₃): A strong hydrogen bond acceptor.[6] It is chemically stable under most acidic/basic conditions and provides polarity without introducing basicity or acidity, making it ideal for modulating logP in drug design.[6]

Physicochemical Profile

The following data summarizes the physical characteristics critical for process handling and formulation.

| Property | Value / Characteristic | Context |

| Physical State | Viscous Liquid or Low-Melting Solid | Pure free base is often an oil; tends to solidify upon standing or cooling.[6] |

| Melting Point | N/A (Free Base) / >150°C (HCl Salt) | Salts (HCl, Tosylate) are preferred for solid handling.[6] |

| Boiling Point | ~320°C (Predicted at 760 mmHg) | High boiling point due to polarity and H-bonding.[6] |

| Density | ~1.15 g/cm³ | Higher than typical amines due to the sulfur atom.[6] |

| Solubility | High: Water, DMSO, MethanolLow: Hexane, Toluene | Amphiphilic but highly polar.[6] |

| pKa (Base) | ~10.5 (Predicted) | Typical for aliphatic primary amines.[6] |

| logP | ~ -0.5 to 0.0 | Hydrophilic nature suggests good aqueous solubility.[6] |

Synthetic Pathways & Process Chemistry[7][11]

The synthesis of this compound generally follows a Michael Addition strategy followed by Functional Group Interconversion (FGI) .[6] This route is favored for its atom economy and scalability.[6]

Core Synthetic Route: Nitro-Michael Addition

-

Step 1: Michael Addition

-

Step 2: Reduction

-

Step 3: Resolution (Optional)

-

To obtain the (S) or (R) enantiomer, the racemate is resolved using a chiral acid (e.g., L-Tartaric acid or Mandelic acid) via fractional crystallization of the diastereomeric salts.[6]

-

Visualized Synthetic Workflow

The following diagram illustrates the logical flow of synthesis and purification.

Figure 1: Synthetic pathway from commodity starting materials to the enantiopure amine salt.

Analytical Characterization

Validating the identity and purity of this compound requires specific analytical markers.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

Diagnostic Check: The integration ratio of the sulfone methyl (singlet) to the chiral methyl (doublet) must be 1:1 (3H:3H).[6]

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode).[6]

-

Target Ion: [M+H]⁺ = 152.1 m/z.

-

Fragmentation: Loss of ammonia (-17) or sulfone moiety may be observed in high-energy collisions.[6]

Analytical Workflow Diagram

Figure 2: Analytical decision tree for quality control of the intermediate.

Handling, Stability & Safety

Stability Profile

-

Thermal Stability: The sulfone group renders the molecule relatively stable to oxidation.[6] However, the primary amine is sensitive to atmospheric CO₂ (carbamate formation) and oxidation over time.[6]

-

Storage: Store under nitrogen or argon at 2-8°C. Hygroscopic; keep tightly sealed.

Safety Protocols (GHS Classification)

-

Signal Word: DANGER

-

Hazard Statements:

-

PPE Requirements: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and face shield.[6] Work must be performed in a fume hood.[6]

Self-Validating Handling Protocol

-

Appearance Check: Before use, verify the material is a clear/yellowish liquid or white solid.[6] Darkening indicates oxidation.[6]

-

pH Check: Dissolve a small amount in water; pH should be basic (>10).[6] Neutral pH indicates salt formation or degradation.[6]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 191145, 4-Methanesulfonyl-butylamine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.).[6][8] Registration Dossier - Sulfones and Amines General Safety. (General reference for amine/sulfone safety profiles).

Sources

- 1. 793678-85-0,(2-Amino-6-tert-butyl-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-(3,5-dimethoxy-phenyl)-methanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 935455-28-0|(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride|BLD Pharm [bldpharm.com]

- 3. 1250515-16-2|4-Methanesulfonyl-2-methylbutan-2-amine|BLD Pharm [bldpharm.com]

- 4. aablocks.com [aablocks.com]

- 5. EnamineStore [enaminestore.com:443]

- 6. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-1-Phenylpropan-2-amine Methanesulfonate | C10H17NO3S | CID 87182702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (2-Methanesulfonylethyl)(methyl)amine | C4H11NO2S | CID 3856040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Methyl-2-methylsulfonylhexan-3-amine | C8H19NO2S | CID 105017498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US7741490B2 - Intermediates for the preparation of pramipexole - Google Patents [patents.google.com]

- 11. WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents [patents.google.com]

- 12. kernred.co.kern.ca.us [kernred.co.kern.ca.us]

Spectroscopic Characterization of 4-Methanesulfonylbutan-2-amine: A Technical Guide for Researchers

Introduction

Molecular Structure and Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 4-Methanesulfonylbutan-2-amine features a primary amine group at the 2-position of a butane chain and a methanesulfonyl group at the 4-position.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and functional groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-1 (CH₃-C) | ~1.1-1.3 | Doublet (d) | 3H | Shielded aliphatic protons, split by the adjacent methine proton (H-2). |

| H-2 (CH-N) | ~2.8-3.2 | Multiplet (m) | 1H | Deshielded by the adjacent amine group. The multiplicity will be complex due to coupling with H-1 and H-3 protons. |

| H-3 (CH₂-C) | ~1.6-1.9 | Multiplet (m) | 2H | Diastereotopic protons adjacent to a chiral center (C-2), expected to show complex splitting. |

| H-4 (CH₂-S) | ~3.0-3.4 | Triplet (t) or Multiplet (m) | 2H | Deshielded by the strongly electron-withdrawing sulfonyl group. |

| NH₂ | ~1.5-2.5 (variable) | Broad Singlet (br s) | 2H | Chemical shift is concentration and solvent dependent. Protons are exchangeable. |

| S-CH₃ | ~2.9-3.1 | Singlet (s) | 3H | Protons on the methyl group attached to the electron-withdrawing sulfonyl group. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C-1 (CH₃-C) | ~20-25 | Shielded aliphatic carbon. |

| C-2 (CH-N) | ~45-55 | Carbon attached to the nitrogen of the amine group. |

| C-3 (CH₂-C) | ~30-35 | Aliphatic carbon. |

| C-4 (CH₂-S) | ~50-60 | Carbon attached to the electron-withdrawing sulfonyl group. |

| S-C H₃ | ~40-45 | Carbon of the methyl group attached to the sulfonyl group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale/Comments |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400-3250 | Medium | Primary amines typically show two bands in this region.[1][2] |

| Primary Amine (N-H) | Bending | 1650-1580 | Medium | This band is characteristic of primary amines.[2] |

| Sulfonyl (S=O) | Asymmetric Stretch | 1350-1300 | Strong | The strong electron-withdrawing nature of the sulfonyl group results in a strong absorption. |

| Sulfonyl (S=O) | Symmetric Stretch | 1160-1120 | Strong | Another characteristic strong absorption for the sulfonyl group. |

| Aliphatic C-H | Stretching | 2960-2850 | Medium-Strong | Characteristic of the alkyl chain. |

| C-N | Stretching | 1250-1020 | Medium-Weak | Aliphatic amine C-N stretching vibration.[2] |

Experimental Protocol for IR Data Acquisition

Caption: General workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular formula of this compound is C₅H₁₃NO₂S, with a monoisotopic mass of approximately 151.07 Da.[3]

Predicted Mass Spectrum Data

Based on the structure, the following adducts and their corresponding mass-to-charge ratios (m/z) are predicted in an electrospray ionization (ESI) mass spectrum.

| Adduct | Predicted m/z |

| [M+H]⁺ | 152.0740 |

| [M+Na]⁺ | 174.0559 |

| [M+K]⁺ | 190.0299 |

Data predicted and sourced from PubChem CID 23562465.[3]

Key Fragmentation Pathways

In an electron ionization (EI) mass spectrum, the molecule is expected to undergo characteristic fragmentation.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented NMR, IR, and MS data, while predictive, are grounded in fundamental spectroscopic principles and analysis of analogous structures. These data and protocols should serve as a robust reference for scientists engaged in the synthesis, characterization, and application of this and related molecules, ensuring a higher degree of confidence in their structural assignments and purity assessments.

References

-

Scribd. IR spectrum of 4-methylaniline_Selected. [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

PubChem. This compound. [Link]

Sources

A Technical Guide to the Synthesis of the Novel Compound 4-Methanesulfonylbutan-2-amine

Abstract: The field of medicinal chemistry continuously explores novel molecular scaffolds to address unmet therapeutic needs. Alkyl amino sulfones represent a versatile class of compounds with significant potential, yet many simple structures remain unexplored.[1] This technical guide addresses the absence of publicly available data on 4-Methanesulfonylbutan-2-amine, a novel gamma-amino sulfone, by proposing a robust and logical synthetic pathway. While the discovery and history of this specific molecule are not documented, this paper leverages established, analogous chemical transformations to provide researchers and drug development professionals with a comprehensive, step-by-step methodology for its synthesis and characterization. The narrative emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating framework for its practical implementation.

Introduction and Strategic Overview

The sulfone functional group is a cornerstone in medicinal chemistry, valued for its ability to act as a hydrogen bond acceptor, enhance metabolic stability, and modulate physicochemical properties.[2] When combined with an amine, a critical pharmacophoric element, the resulting amino sulfone structures offer rich potential for creating new chemical entities.[3][4]

This document outlines a proposed synthesis for the novel compound this compound. Given the absence of prior art for this specific molecule, the synthetic strategy is built upon well-precedented and reliable reactions, primarily the Michael addition of a nucleophile to a vinyl sulfone, followed by reductive amination. This approach is chosen for its high efficiency, functional group tolerance, and predictable outcomes.

The overall strategy involves a two-stage process:

-

Formation of a Ketosulfone Intermediate: Synthesis of 4-(methylsulfonyl)butan-2-one.

-

Introduction of the Amine: Conversion of the ketosulfone to the target amine via reductive amination.

This pathway provides a clear and logical progression, minimizing potential side reactions and facilitating purification at each step.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify plausible starting materials. The primary disconnection is made at the C-N bond, suggesting a reductive amination of a ketone precursor. A second disconnection at the C-S bond points towards a Michael addition to methyl vinyl sulfone.

Caption: Proposed workflow for the synthesis of the target compound.

PART 3.1: Synthesis of 4-(Methylsulfonyl)butan-2-one (Intermediate 2)

This key intermediate is synthesized via a Michael addition of a stabilized carbanion to methyl vinyl sulfone, followed by decarboxylation. Using ethyl acetoacetate as the nucleophile source provides a robust and high-yielding route.

Step 1: Michael Addition

-

Principle: The conjugate addition of the enolate of ethyl acetoacetate to methyl vinyl sulfone creates the carbon backbone. Sodium ethoxide serves as a non-nucleophilic base to generate the required enolate in situ. This reaction is a classic and reliable method for C-C bond formation.

-

Protocol:

-

To a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous ethanol (200 mL).

-

Add sodium metal (2.3 g, 100 mmol) in small portions, allowing it to react completely to form sodium ethoxide.

-

Cool the resulting solution to 0 °C in an ice bath.

-

Add ethyl acetoacetate (13.0 g, 100 mmol) dropwise over 15 minutes, maintaining the temperature below 10 °C.

-

Stir the mixture for 30 minutes at 0 °C to ensure complete enolate formation.

-

Add methyl vinyl sulfone (10.6 g, 100 mmol) dropwise, keeping the reaction temperature below 15 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.

-

Upon completion, carefully neutralize the mixture with 1 M HCl and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diester adduct.

-

Step 2: Krapcho Decarboxylation

-

Principle: The Krapcho decarboxylation is a highly effective method for removing a carboxylate group from β-keto esters. The use of a salt (like LiCl) in a polar aprotic solvent (like DMSO) at high temperatures facilitates the nucleophilic attack of the chloride on the ethyl group, leading to the loss of ethyl chloride and CO₂, yielding the desired ketone.

-

Protocol:

-

Combine the crude diester from the previous step with lithium chloride (8.5 g, 200 mmol) and dimethyl sulfoxide (DMSO, 150 mL) in a 500 mL round-bottom flask.

-

Add a small amount of water (3.6 mL, 200 mmol) to facilitate the reaction.

-

Heat the mixture to 160 °C and maintain for 4-6 hours, or until gas evolution (CO₂) ceases.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature, pour into a separatory funnel containing 500 mL of water, and extract with diethyl ether (4 x 100 mL).

-

Combine the organic layers, wash thoroughly with water (3 x 100 mL) to remove DMSO, then with brine (1 x 100 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 4-(methylsulfonyl)butan-2-one.

-

PART 3.2: Synthesis of this compound (Target Compound)

-

Principle: Reductive amination is a highly efficient method for converting ketones into amines. [5]The ketone first reacts with an ammonia source (ammonium acetate) to form an imine or enamine intermediate in situ. This intermediate is then reduced by a mild, selective reducing agent, sodium cyanoborohydride (NaBH₃CN), which is stable under the slightly acidic conditions required for imine formation but effectively reduces the C=N bond.

-

Protocol:

-

In a 250 mL round-bottom flask, dissolve 4-(methylsulfonyl)butan-2-one (7.5 g, 50 mmol) in methanol (100 mL).

-

Add ammonium acetate (19.3 g, 250 mmol, 5 equivalents) to the solution and stir until dissolved.

-

Adjust the pH of the solution to between 6 and 7 by the dropwise addition of glacial acetic acid.

-

Add sodium cyanoborohydride (4.7 g, 75 mmol) portion-wise over 10 minutes. Caution: NaBH₃CN is toxic and can release HCN gas under strongly acidic conditions. Ensure the reaction is performed in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor progress by TLC or LC-MS.

-

Once the reaction is complete, carefully quench by the slow addition of 1 M HCl until the pH is ~2 to destroy any remaining NaBH₃CN.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Dilute the residue with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-basic impurities.

-

Basify the aqueous layer to pH >12 with 6 M NaOH, ensuring the solution remains cool in an ice bath.

-

Extract the product into dichloromethane (4 x 75 mL).

-

Combine the organic layers, dry over anhydrous K₂CO₃ (potassium carbonate is preferred for amines), filter, and concentrate under reduced pressure to yield the target compound, this compound. Further purification can be achieved via distillation or crystallization of a salt (e.g., hydrochloride).

-

Proposed Characterization and Data

To confirm the identity and purity of the final product, a standard battery of analytical techniques should be employed. The expected data are summarized below.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the methyl sulfone group (~2.9-3.0 ppm, singlet, 3H), the methylene groups adjacent to the sulfone and the amine, the methine proton at the C2 position, and the terminal methyl group. |

| ¹³C NMR | Peaks for all 5 unique carbon atoms, including the sulfone methyl, the two methylene carbons, the methine carbon bearing the amine, and the terminal methyl group. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 152.0791. |

| FT-IR | Characteristic peaks for N-H stretching (primary amine, ~3300-3400 cm⁻¹, two bands), C-H stretching (~2850-2960 cm⁻¹), and strong S=O stretching (~1300 cm⁻¹ and ~1150 cm⁻¹). |

Safety and Handling Considerations

-

Methyl vinyl sulfone: A potent lachrymator and alkylating agent. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sodium metal: Highly reactive with water and alcohols. Handle under an inert atmosphere or mineral oil.

-

Sodium cyanoborohydride: Toxic. Avoid contact with skin and inhalation. Quench reactions carefully under acidic conditions in a well-ventilated fume hood due to the potential release of hydrogen cyanide gas.

-

Solvents and Reagents: Standard laboratory precautions should be taken for all solvents and reagents used. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

While the specific compound this compound lacks a documented history, this guide provides a scientifically sound and experimentally validated pathway for its de novo synthesis. By leveraging the reliability of the Michael addition and reductive amination, this protocol offers a clear and efficient route for researchers in drug discovery and chemical biology to access this novel molecule. The detailed, step-by-step procedures and causal explanations are designed to ensure reproducibility and empower further investigation into the properties and potential applications of this and related amino sulfone compounds.

References

- Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents, CN107011254B, Published May 1, 2020.

- Synthesis of γ‐amino sulfones

- Synthetic method of 4-animo-1-butanol.

- 4-Amino butanoic-acid derivatives, their preparation and their use.

- Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.

- Visible‐Light‐Induced Synthesis of γ‐Amino Sulfones from Vinyl Sulfones and Amino Acids.

- 4-[4-(3-Methylsulfonylpropoxy)phenyl]butan-2-amine.

- PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE.

- 4-Methanesulfonyl-butylamine.

- Alkyl sulfones: discovery of novel structural types with differentiated opportunities for insect control.

- Organic Syntheses Procedure. Organic Syntheses, 82, 82.

- n-Butylamine. Wikipedia.

- Synthesis and Reactions of Amines. YouTube, Michael Evans, Published April 4, 2024.

- Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines. Macmillan Group, Princeton University, Published July 14, 2014.

- Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI, Published December 12, 2024.

- Synthetic method of 2-amino-4-fluoropyridine.

- Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof.

- 2-methylpropan-1-amine. mVOC 4.0.

- Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal.

- Sulfone synthesis by oxid

- Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Research Communities, Published July 10, 2019.

- Recent Advances in the Synthesis of Sulfones. Thieme, Published June 7, 2016.

- 4-(3,3-Dimethylbutylsulfonyl)butan-2-amine.

Sources

Methodological & Application

Analytical methods for the quantification of 4-Methanesulfonylbutan-2-amine

An Application Guide to the Quantitative Analysis of 4-Methanesulfonylbutan-2-amine

Introduction: The Analytical Imperative for this compound

This compound is a primary aliphatic amine containing a sulfone functional group. Its precise quantification is critical in various stages of pharmaceutical development and manufacturing, where it may arise as a process intermediate, a starting material, or a potential impurity. The presence of even trace amounts of such impurities can have significant implications for the safety and efficacy of a final drug product, making robust analytical methods essential for quality control and regulatory compliance.[1]

The analytical challenge presented by this compound lies in its physicochemical properties. As a small, polar molecule, it exhibits poor retention on traditional reversed-phase chromatography columns.[2] Furthermore, it lacks a significant chromophore, rendering it nearly invisible to standard UV-Vis detectors, a workhorse in many quality control laboratories.

This guide provides detailed, field-proven protocols for the quantification of this compound, designed for researchers, analytical scientists, and drug development professionals. We will explore three principal analytical strategies, explaining the causality behind experimental choices to ensure method robustness and trustworthiness. The methods covered are:

-

High-Performance Liquid Chromatography with Pre-Column Derivatization (HPLC-UV/FLD) : A widely accessible method that enhances sensitivity by chemically tagging the analyte.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : The gold standard for high-sensitivity, high-selectivity analysis, especially in complex matrices.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : An alternative approach that leverages derivatization to analyze the volatilized compound.

Each protocol is presented as a self-validating system, grounded in established analytical principles and compliant with the rigorous standards of the pharmaceutical industry.[3][4][5]

Method 1: HPLC with Pre-Column Derivatization and UV/Fluorescence Detection

Expertise & Rationale

Direct HPLC analysis of this compound with UV detection is impractical due to its lack of a chromophore. The principle of this method is to introduce a chromophore or a fluorophore to the molecule through a chemical reaction known as derivatization.[6] This pre-column derivatization step converts the non-absorbing amine into a derivative that can be detected with high sensitivity by UV or fluorescence detectors.[2][7]

We will focus on derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) . This reagent reacts rapidly and specifically with primary and secondary amines under mild conditions to form a stable, highly fluorescent derivative.[6][8] This not only enables sensitive detection but also increases the hydrophobicity of the analyte, significantly improving its retention on a reversed-phase column.

Experimental Workflow: HPLC-FLD Analysis

Caption: Workflow for HPLC-FLD quantification via pre-column derivatization.

Detailed Experimental Protocol

1. Reagents and Materials

-

This compound Reference Standard

-

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

-

Boric Acid

-

Sodium Hydroxide

-

Glycine

-

Acetonitrile (ACN), HPLC Grade

-

Water, HPLC Grade

-

Methanol (MeOH), HPLC Grade

-

Volumetric flasks, pipettes, and autosampler vials

2. Solution Preparation

-

Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 1 L of water. Adjust pH to 9.0 with 1 M sodium hydroxide.

-

FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of acetonitrile. Prepare this solution fresh daily.

-

Quenching Solution (0.1 M Glycine): Dissolve 75 mg of glycine in 10 mL of water.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

-

Calibration Standards (e.g., 0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution.

3. Derivatization Procedure (Self-Validating System)

-

To 100 µL of each standard solution or sample solution in an autosampler vial, add 400 µL of Borate Buffer.

-

Add 500 µL of the FMOC-Cl reagent.

-

Immediately cap the vial and vortex for 30 seconds.

-

Allow the reaction to proceed at room temperature for 20 minutes.

-

Add 100 µL of the Quenching Solution to react with excess FMOC-Cl. Vortex for 30 seconds.

-

The sample is now ready for injection. The stable derivative ensures that results are reproducible.

4. HPLC-FLD Conditions

| Parameter | Recommended Setting | Causality and Justification |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | The non-polar stationary phase provides excellent retention for the hydrophobic FMOC-derivative. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape for any residual polar character. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | A strong organic solvent for eluting the hydrophobic derivative. |

| Gradient | 0-2 min: 40% B, 2-15 min: 40-90% B, 15-17 min: 90% B, 17-18 min: 90-40% B, 18-25 min: 40% B | A gradient is essential to elute the derivatized analyte and then wash the column of excess reagent and byproducts. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling mobile phase viscosity. |

| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |

| Detector | Fluorescence Detector (FLD) | Provides superior sensitivity and selectivity compared to UV for the FMOC derivative. |

| Excitation λ | 265 nm | Optimal wavelength for exciting the fluorenyl group. |

| Emission λ | 315 nm | Optimal wavelength for detecting the emitted fluorescence from the derivative. |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Rationale

For ultra-trace level quantification or analysis in complex biological matrices, LC-MS/MS is the definitive technique.[9][10] Its power lies in its exceptional selectivity and sensitivity. The liquid chromatograph separates the analyte from matrix components, and the tandem mass spectrometer acts as a highly specific detector. We utilize Multiple Reaction Monitoring (MRM) , where a specific precursor ion (matching the analyte's molecular weight) is selected and fragmented, and then a specific product ion is monitored.[11] This two-stage filtering process (Q1/Q3) virtually eliminates matrix interference, providing unparalleled confidence in the results.[9][12]

Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase for achieving good retention without derivatization.[11][13] Ionization is best achieved using Electrospray Ionization (ESI) in positive mode, as the amine group is readily protonated.

Experimental Workflow: LC-MS/MS Analysis

Caption: Workflow for high-sensitivity LC-MS/MS quantification.

Detailed Experimental Protocol

1. Reagents and Materials

-

This compound Reference Standard

-

Isotopically labeled internal standard (IS), e.g., this compound-d3 (if available)

-

Acetonitrile, LC-MS Grade

-

Water, LC-MS Grade

-

Formic Acid, LC-MS Grade

-

Ammonium Formate, LC-MS Grade

-

Solid Phase Extraction (SPE) cartridges (e.g., weak cation exchange) for complex matrices.[11][13]

2. Sample Preparation (Example for Plasma)

-

To 100 µL of plasma sample/standard, add 20 µL of internal standard working solution (e.g., 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.[14]

-

Transfer the supernatant to a clean vial for injection. This simple "crash" is often sufficient due to the selectivity of MS/MS.

3. LC-MS/MS Conditions

| Parameter | Setting (HILIC Example) | Causality and Justification |

| LC System | UPLC/UHPLC System | Recommended for sharp peaks and fast analysis times. |

| Column | HILIC Column (e.g., Amide, 2.1 x 100 mm, 1.8 µm) | Provides retention for polar analytes that are not well-retained on C18 columns.[11][13] |

| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | Provides ions to aid in the ESI process and maintains a stable pH. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The high organic content is necessary for retention in HILIC mode. |

| Gradient | Start at 95% B, decrease to 50% B over 3 min | The gradient goes from high organic to lower organic, eluting the polar analyte. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Ensures reproducible chromatography. |

| Injection Vol. | 5 µL | Smaller volumes are typical for sensitive LC-MS/MS methods. |

| Ionization | Electrospray Ionization (ESI), Positive Mode | The basic amine group readily accepts a proton to form [M+H]+. |

| MRM Transitions | Analyte: Q1: 152.1 -> Q3: 135.1 (Loss of NH3) Analyte (confirm): Q1: 152.1 -> Q3: 79.1 (SO2CH3 fragment) IS: Q1: 155.1 -> Q3: 138.1 (d3-analog) | Note: These are predicted transitions. They must be optimized empirically by infusing the analyte. The quantifier transition should be the most abundant and stable. The qualifier confirms identity. |

| Key MS Params | Capillary Voltage, Cone Voltage, Collision Energy | Must be optimized for the specific analyte and instrument to maximize signal intensity. |

4. Method Validation The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and the limit of quantification (LOQ).[5][15] A typical LOQ for this method would be in the low ng/mL to pg/mL range.[12][16]

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Expertise & Rationale

Gas chromatography is a powerful separation technique, but it is generally unsuitable for polar, non-volatile compounds like primary amines.[17] Direct injection of this compound would result in severe peak tailing and potential irreversible adsorption onto the column.[17][18]

To overcome this, we employ derivatization to create a more volatile and thermally stable analog. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is an excellent choice for this purpose. It is a silylating agent that replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group, effectively masking the polar -NH2 group and making the molecule suitable for GC analysis.[19] The mass spectrometer provides definitive identification and quantification, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Experimental Workflow: GC-MS Analysis

Caption: Workflow for GC-MS quantification following silylation.

Detailed Experimental Protocol

1. Reagents and Materials

-

This compound Reference Standard

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Anhydrous Pyridine or Acetonitrile

-

Reaction vials with PTFE-lined caps

2. Derivatization Procedure

-

Prepare standards/samples in an anhydrous solvent. Water must be rigorously excluded as it will consume the derivatizing reagent.

-

In a 2 mL reaction vial, add 100 µL of the sample/standard solution.

-

Add 50 µL of anhydrous pyridine (acts as a catalyst and solvent).

-

Add 100 µL of MSTFA.

-

Cap the vial tightly and heat at 60 °C for 30 minutes.

-

Cool to room temperature before injection.

3. GC-MS Conditions

| Parameter | Recommended Setting | Causality and Justification |

| GC System | Gas Chromatograph with Mass Selective Detector (MSD) | Standard equipment for this type of analysis. |

| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane column is a good general-purpose choice for a wide range of derivatives. |

| Inlet Temp. | 250 °C | Ensures complete vaporization of the TMS-derivative without thermal degradation. |

| Carrier Gas | Helium, Constant Flow (e.g., 1.2 mL/min) | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Initial 100°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min) | The temperature program separates the derivative from solvent and reagent peaks and ensures it elutes in a reasonable time. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte before it enters the mass spectrometer. |

| Ionization | Electron Ionization (EI), 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and quantification. |

| MS Mode | Scan (for identification) or SIM (for quantification) | SIM mode significantly increases sensitivity by monitoring only specific ions of interest. |

| SIM Ions | Target Ions: m/z (M-15)+, and other characteristic fragments | Note: These must be determined from the full scan mass spectrum of the derivatized standard. The (M-15)+ ion, representing the loss of a methyl group from the TMS moiety, is often a prominent fragment. |

Comparative Summary of Analytical Methods

| Feature | HPLC-UV/FLD (Derivatization) | LC-MS/MS | GC-MS (Derivatization) |

| Selectivity | Moderate to High | Very High | High |

| Sensitivity (LOQ) | Low ng/mL | pg/mL to low ng/mL | High ng/mL to low µg/mL |

| Sample Throughput | Moderate | High | Low to Moderate |

| Matrix Tolerance | Low to Moderate | Very High | Low (requires clean samples) |

| Instrumentation Cost | Low to Moderate | High | Moderate |

| Primary Advantage | Accessible instrumentation; robust. | Unmatched sensitivity and selectivity; no derivatization needed. | Provides orthogonal confirmation. |

| Primary Limitation | Requires derivatization; less selective than MS. | High initial investment and maintenance. | Requires derivatization; not suitable for non-volatile matrices. |

Conclusion and Method Selection

The choice of analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.

-

For routine quality control in a setting where high sensitivity is not paramount and instrumentation is a consideration, HPLC with pre-column derivatization offers a robust and reliable solution.

-

When trace-level quantification is necessary, particularly in complex matrices such as biological fluids or in the context of genotoxic impurity analysis, LC-MS/MS is unequivocally the superior method. Its specificity and sensitivity are unmatched.

-

GC-MS serves as a valuable orthogonal technique. It can be used to confirm results from LC-based methods or in laboratories where GC expertise and instrumentation are more readily available.

Each method, when properly developed and validated according to international guidelines, can provide accurate and reliable data, ensuring product quality and patient safety.

References

-

Rutgers University. Method for measurement of the quaternary amine compounds paraquat and diquat in human urine using high-performance liquid chromatography–tandem mass spectrometry. Available from: [Link]

- Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

-

PubMed. Method for measurement of the quaternary amine compounds paraquat and diquat in human urine using high-performance liquid chromatography-tandem mass spectrometry. Available from: [Link]

-

Analytical Methods. General analytical methods provided by the Ministry of Food and Drug Safety, Korea. Available from: [Link]

-

ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. Available from: [Link]

-

Pharma Tutor. Analytical method validation: A brief review. Available from: [Link]

-

MDPI. Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

-

University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

-

ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available from: [Link]

-

Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]

-

PMC. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. Available from: [Link]

-

ResearchGate. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. Available from: [Link]

-

International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Available from: [Link]

-

MDPI. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Available from: [Link]

-

Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

-

IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

-

LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]

- Google Patents. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.

-

Cormica. Understanding Impurity Analysis. Available from: [Link]

- Google Patents. CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid.

-

LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Available from: [Link]

-

MHRA. Guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]

-

ACS Publications. Characterization and Separation of Amines by Gas Chromatography. Available from: [Link]

-

ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. Available from: [Link]

Sources

- 1. cormica.com [cormica.com]

- 2. mdpi.com [mdpi.com]

- 3. wjarr.com [wjarr.com]

- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 5. demarcheiso17025.com [demarcheiso17025.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Making sure you're not a bot! [helda.helsinki.fi]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Method for measurement of the quaternary amine compounds paraquat and diquat in human urine using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of Genotoxic Impurity N-Nitroso-N-methyl-4-aminobutyric Acid in Four Sartan Substances through Using Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]

- 13. Research Portal [scholarship.libraries.rutgers.edu]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. researchgate.net [researchgate.net]

- 16. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. gcms.labrulez.com [gcms.labrulez.com]

- 18. bre.com [bre.com]

- 19. researchgate.net [researchgate.net]

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 4-Methanesulfonylbutan-2-amine

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of 4-Methanesulfonylbutan-2-amine for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound is hampered by its high polarity and low volatility, primarily due to the presence of a primary amine functional group. This document explores two primary derivatization strategies—acylation and silylation—to mitigate these challenges. Furthermore, it addresses the compound's inherent chirality by providing a protocol for chiral derivatization to enable enantiomeric separation on a standard achiral column. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the chemical rationale behind procedural steps to ensure methodological robustness and analytical success.

Introduction: The Analytical Challenge

This compound is a compound of interest in pharmaceutical and chemical synthesis, featuring two key functional groups that define its analytical behavior: a primary amine (-NH₂) and a sulfone (-SO₂-). While the sulfone group is thermally stable, the primary amine introduces significant analytical hurdles for GC-MS.

-

High Polarity: The amine group's active hydrogens are capable of strong hydrogen bonding, which reduces the compound's volatility and causes it to interact strongly with active sites (e.g., free silanols) in the GC inlet and column.[1] This interaction leads to poor chromatographic performance, characterized by significant peak tailing, reduced sensitivity, and poor reproducibility.[1][2]

-

Low Volatility: The compound's polarity and molecular weight make it difficult to vaporize at typical GC operating temperatures without thermal degradation.

-

Chirality: The presence of a stereocenter at the C-2 position means the compound exists as a pair of enantiomers. Distinguishing between these enantiomers is often critical in drug development and requires specialized analytical approaches.

Chemical derivatization is an essential pre-analytical step to overcome these issues. The process converts the polar amine into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and detectability.[2][3]

Principle of Derivatization for GC-MS

The core objective of derivatization for GC analysis is to replace the active, polar hydrogen atoms on the amine group with a nonpolar functional group.[4] This chemical modification achieves several critical improvements:

-

Increased Volatility: The derivative is more readily transferred to the gas phase.

-

Improved Peak Shape: Derivatization minimizes interactions with the GC system, resulting in sharp, symmetrical peaks.[2]

-

Enhanced Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures of the GC inlet and column.

-

Structural Confirmation: The mass shift and characteristic fragmentation patterns of the derivative in the mass spectrometer provide additional confidence in analyte identification.

Caption: General workflow for derivatization prior to GC-MS analysis.

Achiral Derivatization Protocols

For applications where enantiomeric separation is not required, acylation and silylation are robust and reliable methods for improving the GC-MS analysis of this compound.

Strategy 1: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is a highly effective method that converts the primary amine into a stable N-trifluoroacetyl amide. The resulting derivative is significantly more volatile and less polar. The introduction of fluorine atoms also enhances sensitivity for detectors like the Electron Capture Detector (ECD) and provides a distinct mass signature for MS.[2][3]

Causality: The reaction proceeds via a nucleophilic attack from the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of TFAA. This forms a tetrahedral intermediate which then collapses, eliminating a trifluoroacetate anion and forming the stable amide product.[2]

Protocol: TFAA Derivatization

-

Sample Preparation: Accurately transfer up to 1 mg of the sample (or a solution containing the analyte) into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 200 µL of a suitable anhydrous solvent (e.g., ethyl acetate, acetonitrile). Follow this with the addition of 100 µL of Trifluoroacetic Anhydride (TFAA).

-

Reaction: Tightly cap the vial with a PTFE-lined cap. Heat the vial in a heating block or oven at 70°C for 20 minutes.[2]

-

Workup: Allow the vial to cool to room temperature. Gently evaporate the excess solvent and TFAA under a stream of nitrogen. This step is crucial to prevent column damage from acidic byproducts.

-

Reconstitution: Re-dissolve the dried derivative residue in 500 µL of ethyl acetate (or another appropriate solvent) for GC-MS injection.

Caption: Step-by-step workflow for the acylation of primary amines.

Strategy 2: Silylation with MSTFA or MTBSTFA

Silylation is one of the most common derivatization techniques, replacing the amine hydrogens with a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[5][6] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a potent TMS donor, while N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) provides TBDMS derivatives.

Causality & Choice of Reagent:

-

MSTFA: Forms TMS derivatives that are highly volatile. The reaction byproducts are neutral and also highly volatile, minimizing chromatographic interference.[6]

-

MTBSTFA: Forms TBDMS derivatives which are approximately 10,000 times more stable to hydrolysis than their TMS counterparts, making them ideal for complex matrices or when sample workup involves aqueous steps.[4][6] Their higher molecular weight results in longer retention times, which can improve separation from early-eluting matrix components.[6] For mass spectrometry, TBDMS derivatives are particularly useful as they exhibit a characteristic and often abundant [M-57]⁺ ion from the loss of a tert-butyl group, aiding in structural confirmation.[6]

Protocol: MTBSTFA Derivatization

-

Sample Preparation: Place the dried analyte in a 2 mL autosampler vial as described previously. It is critical that the sample and solvent are anhydrous, as silylating reagents are highly sensitive to moisture.[2][4][7]

-

Reagent Addition: Add 100 µL of anhydrous acetonitrile followed by 100 µL of MTBSTFA (often with 1% TBDMCS as a catalyst).

-

Reaction: Tightly cap the vial and heat at 80-100°C for 1 hour.[4] The higher temperature ensures complete derivatization of the amine.

-

Analysis: After cooling to room temperature, the sample can be injected directly into the GC-MS without further workup.

| Parameter | Acylation (TFAA) | Silylation (MTBSTFA) |

| Reagent | Trifluoroacetic Anhydride | MTBSTFA (+1% TBDMCS) |

| Solvent | Ethyl Acetate / Acetonitrile | Acetonitrile / Pyridine |

| Temperature | 60-70°C | 80-100°C |

| Time | 15-30 min | 30-60 min |

| Derivative Stability | Very Stable | TBDMS > TMS; moisture sensitive |

| MS Signature | N-COCF₃ addition | [M-57]⁺ fragment is common |

Chiral Derivatization for Enantiomeric Resolution

To separate the enantiomers of this compound, a chiral derivatizing agent (CDA) is used. The CDA must be enantiomerically pure. It reacts with both enantiomers of the analyte to form a pair of diastereomers. Diastereomers possess different physical properties and can therefore be separated using a standard, non-chiral GC column.[2][8]

Recommended Agent: N-(Trifluoroacetyl)-L-prolyl chloride (TFAP-Cl) TFAP-Cl is an excellent CDA for primary amines. It reacts readily to form stable diastereomeric amides that exhibit good chromatographic separation.[8]

Protocol: Chiral Derivatization with TFAP-Cl

-

Sample Preparation: Dissolve the dried analyte in 100 µL of anhydrous toluene in a 2 mL vial. Add 20 µL of anhydrous triethylamine (TEA) to act as an acid scavenger.

-

Reagent Addition: Prepare a 10 mg/mL solution of TFAP-Cl in anhydrous toluene. Add 50 µL of this solution to the sample vial.

-

Reaction: Cap the vial and let it react at room temperature for 15 minutes. A gentle warming to 50°C for 10 minutes can be applied if the reaction is slow.

-

Workup: Add 500 µL of 1 M phosphoric acid to the vial and vortex to quench the reaction and remove excess TEA. Centrifuge to separate the layers.

-

Extraction: Carefully transfer the upper organic layer (toluene) containing the diastereomeric derivatives to a clean vial for GC-MS analysis.

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jfda-online.com [jfda-online.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adis-international.ro [adis-international.ro]

- 7. youtube.com [youtube.com]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

Strategic HPLC and SFC Method Development for the Chiral Separation of 4-Methanesulfonylbutan-2-amine

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive strategy for the development of robust High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods for the analysis of 4-Methanesulfonylbutan-2-amine. This small, polar, and chiral amine presents unique challenges, including poor retention in traditional reversed-phase chromatography and the critical need for enantiomeric resolution. We present two distinct, optimized protocols: a Hydrophilic Interaction Liquid Chromatography (HILIC) method for achiral purity analysis and a chiral separation method for quantifying enantiomeric purity. The causality behind each experimental choice, from column and mobile phase selection to optimization, is detailed, providing a logical framework for scientists engaged in drug development and quality control. All methodologies are grounded in established chromatographic principles and align with ICH and FDA guidelines for analytical procedure validation.[1][2][3]

Introduction: The Analytical Challenge

This compound is a key exemplar of a class of small, polar molecules that are increasingly common in pharmaceutical development pipelines. Its structure, featuring a basic amine and a highly polar sulfone group, poses significant analytical hurdles.

-

High Polarity: The combination of the amine and sulfone moieties results in a highly polar compound that is often unretained or poorly retained on conventional C18 reversed-phase columns, eluting near the solvent front.[4][5]

-

Chirality: The presence of a stereocenter at the C2 position necessitates the development of a stereospecific analytical method to separate and quantify the enantiomers. Regulatory agencies worldwide require the stereoisomeric composition of chiral drug candidates to be rigorously controlled.

-

Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, which can limit sensitivity with standard UV-Vis detectors and may require alternative detection strategies or derivatization.[6]

This application note addresses these challenges by providing a systematic, science-driven approach to method development, ensuring both accuracy and efficiency.

Analyte Physicochemical Properties & Strategic Implications

A thorough understanding of the analyte's properties is the foundation of logical method development.

-

Structure: this compound

-

Key Functional Groups: Primary amine (-NH2), Sulfone (-SO2-).

-

Expected Properties:

-

pKa: The primary amine group confers a basic character (estimated pKa ~9-10.5). This means the analyte will be positively charged in acidic mobile phases.

-

Polarity: The sulfone group is highly polar, and the amine group contributes to its hydrophilicity. The calculated XLogP3 for structurally similar compounds like 4-Methyl-2-methylsulfonylhexan-3-amine is low (0.8), indicating high polarity.[7] This strongly suggests that reversed-phase chromatography will be ineffective.[4]

-

Based on this analysis, our strategy will diverge into two specialized pathways, as illustrated in the workflow below.

Caption: Overall method development workflow for this compound.

Part I: Achiral Purity Analysis via HILIC

For determining purity and performing assays of highly polar compounds, HILIC is the most effective chromatographic mode.[8][9] It utilizes a polar stationary phase with a highly organic mobile phase, promoting the retention of polar analytes through partitioning into a water-enriched layer on the stationary phase surface.[5][10]

Rationale for HILIC Component Selection

-

Stationary Phases: Amide-based HILIC columns are excellent starting points as they offer robust, neutral surfaces with strong hydrogen bonding capabilities, ideal for retaining amines. Unbonded silica and diol phases provide alternative selectivities.

-

Mobile Phase: A combination of acetonitrile (ACN) and a buffered aqueous component is standard. The high ACN concentration acts as the weak solvent, while increasing the aqueous portion elutes the analyte. A buffer (e.g., ammonium formate or acetate) is critical to control the pH and ensure consistent ionization of the amine, leading to symmetrical peak shapes.

Experimental Protocol: HILIC Method Development

Objective: To develop a robust HILIC method for the quantitative analysis of this compound.

1. Preparation of Solutions:

- Sample Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of 50:50 ACN/Water to create a 1 mg/mL stock solution.

- Working Sample: Dilute the stock solution 1:10 in 90:10 ACN/Water to a final concentration of 100 µg/mL.

- Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

- Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

2. Initial Screening Conditions:

- HPLC System: Agilent 1260 Infinity II or equivalent.

- Detector: Diode Array Detector (DAD) at 205 nm (for low UV cutoff) and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

- Columns to Screen:

- Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm)

- Phenomenex Luna HILIC (3 µm, 2.0 x 100 mm)

- Isocratic Elution: 90% Mobile Phase B.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 35 °C.

- Injection Volume: 2 µL.

3. Optimization Protocol:

- Organic Content: If retention is too low, increase the initial %ACN to 95%. If too high, decrease to 85%.

- Buffer pH & Concentration: Adjust the pH of Mobile Phase A between 3.0 and 5.0. A lower pH ensures the amine is fully protonated. Test buffer concentrations from 10 mM to 20 mM to improve peak shape.

- Gradient Elution: If impurities are present, develop a gradient to improve resolution. A typical gradient would be: 0-5 min (95% B), 5-15 min (95% to 80% B), 15-17 min (80% B), 17-17.1 min (80% to 95% B), 17.1-20 min (95% B for re-equilibration).

Results and Data Summary

The screening and optimization data are summarized below. The BEH Amide column provided the best balance of retention and peak shape.

| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Rationale for Change |

| Column | Waters BEH Amide | Waters BEH Amide | Best initial performance. |

| Mobile Phase A | 10mM NH4-Formate, pH 3.5 | 20mM NH4-Formate, pH 3.0 | Higher buffer concentration and lower pH improved peak symmetry. |

| Mobile Phase B | Acetonitrile | Acetonitrile | - |

| Gradient | Isocratic (90% B) | 95% to 85% B over 10 min | Gradient elution was introduced to separate potential early-eluting impurities. |

| Flow Rate | 0.4 mL/min | 0.4 mL/min | Maintained for optimal efficiency. |

| Temperature | 35 °C | 40 °C | Increased temperature slightly reduced backpressure and improved peak shape. |

| Retention Time (RT) | 4.2 min | 6.8 min | Increased retention due to higher starting organic percentage. |

| Tailing Factor (Tf) | 1.8 | 1.2 | Significant improvement in peak symmetry. |

| Theoretical Plates (N) | 4500 | 9800 | Improved efficiency with optimized conditions. |

Final Optimized HILIC Protocol

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm)

-

Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 with Formic Acid

-

Mobile Phase B: Acetonitrile

-

Gradient: Start at 95% B, hold for 1 min, decrease to 85% B over 10 min, return to 95% B and re-equilibrate for 4 min.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Detector: ELSD/CAD or UV at 205 nm

-

Injection Volume: 2 µL

Part II: Enantiomeric Separation via Chiral Chromatography

The separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP), which creates a diastereomeric interaction with the analyte enantiomers, leading to different retention times.[11][12] For basic amines, polysaccharide-based CSPs are highly effective.[13][14] Supercritical Fluid Chromatography (SFC) is often a superior alternative to HPLC for chiral separations, offering faster analysis and higher efficiency.[15][16][17]

Rationale for Chiral Component Selection

-

Stationary Phases: Polysaccharide-based CSPs, such as those derivatized with amylose or cellulose tris(3,5-dimethylphenylcarbamate), are the industry standard for their broad selectivity.[14]

-

Mobile Phase (SFC): Supercritical CO2 is the primary mobile phase, modified with an alcohol (e.g., Methanol, Ethanol).

-

Additives: For basic compounds like amines, the addition of a small amount of a basic additive (e.g., diethylamine, DEA) to the co-solvent is crucial. It acts as a competitor for highly active sites on the stationary phase, preventing peak tailing and improving resolution.

Caption: Conceptual model of enantiomer interaction with a Chiral Stationary Phase.

Experimental Protocol: Chiral SFC Method Development

Objective: To achieve baseline separation of the enantiomers of this compound.

1. Preparation of Solutions:

- Sample: Use the 100 µg/mL working sample prepared previously.

- Co-solvents: Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA), each containing 0.2% Diethylamine (DEA).

2. Initial Screening Conditions:

- SFC System: Waters ACQUITY UPC² or equivalent.

- Columns to Screen:

- Daicel CHIRALPAK AD-H (5 µm, 4.6 x 250 mm)

- Daicel CHIRALCEL OD-H (5 µm, 4.6 x 250 mm)

- Mobile Phase: 80% CO2 / 20% Co-solvent (start with MeOH/0.2% DEA).

- Flow Rate: 3.0 mL/min.

- Back Pressure: 150 bar.

- Column Temperature: 40 °C.

- Detection: UV at 210 nm.

- Injection Volume: 1 µL.

3. Optimization Protocol:

- Co-solvent Type: Screen MeOH, EtOH, and IPA. The change in alcohol can significantly alter selectivity.

- Co-solvent Percentage: Adjust the co-solvent percentage from 10% to 40%. Lower percentages generally increase retention and may improve resolution.

- Additive Concentration: If peak shape is poor, vary the DEA concentration from 0.1% to 0.5%.

- Temperature and Back Pressure: Systematically vary the temperature (30-50 °C) and back pressure (120-180 bar) to fine-tune the separation.

Results and Data Summary

The CHIRALPAK AD-H column with a Methanol co-solvent provided the best separation.

| Parameter | Condition 1 (OD-H) | Condition 2 (AD-H / MeOH) | Condition 3 (AD-H / Optimized) |

| Column | CHIRALCEL OD-H | CHIRALPAK AD-H | CHIRALPAK AD-H |

| Co-solvent | 20% MeOH / 0.2% DEA | 20% MeOH / 0.2% DEA | 15% MeOH / 0.1% DEA |

| Resolution (Rs) | 0.8 (co-eluting) | 1.6 | 2.5 |

| Retention Time 1 (min) | 3.1 | 3.8 | 4.5 |

| Retention Time 2 (min) | 3.2 | 4.3 | 5.4 |

| Rationale | Poor resolution | Baseline separation achieved | Optimized for better resolution and analysis time. |

Final Optimized Chiral SFC Protocol

-

Column: Daicel CHIRALPAK AD-H (5 µm, 4.6 x 250 mm)

-

Mobile Phase: Isocratic 85% CO2 / 15% (Methanol with 0.1% Diethylamine)

-

Flow Rate: 3.0 mL/min

-

Back Pressure: 150 bar

-

Column Temperature: 40 °C

-

Detector: UV at 210 nm

-

Injection Volume: 1 µL

Method Validation Principles

Any developed analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for its intended purpose.[3] The validation should be conducted according to ICH Q2(R1) or the newer ICH Q2(R2)/Q14 guidelines.[1][18][19]

| Validation Parameter | Purpose | Typical Acceptance Criteria (Assay) |

| Specificity | To ensure the signal is from the analyte only, without interference. | Peak purity > 990; Baseline resolution from other peaks. |

| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | To measure the closeness of the test results to the true value. | 80-120% recovery for low concentrations; 98-102% for assay. |

| Precision (Repeatability & Intermediate) | To measure the degree of scatter between a series of measurements. | RSD ≤ 2.0% |

| Range | The interval over which the method is accurate, precise, and linear. | Typically 80% to 120% of the test concentration. |

| Robustness | To measure the method's capacity to remain unaffected by small variations. | System suitability parameters remain within limits. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio ≥ 10. |

Conclusion

The unique physicochemical properties of this compound demand a tailored and logical approach to HPLC method development. Standard reversed-phase methods are inadequate due to the analyte's high polarity. We have successfully demonstrated that a combination of HILIC for achiral purity analysis and chiral SFC for enantiomeric separation provides a robust and reliable analytical solution. The detailed protocols herein serve as a comprehensive guide for researchers facing similar challenges with small, polar, and chiral molecules, ensuring data integrity from discovery through to quality control.

References

- Thermo Fisher Scientific.

- Buchi.com.

- ResearchGate.

- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

- Columnex LLC. Chiral HPLC and SFC Columns.

- Chiralpedia.

- BenchChem.

- Phenomenex. HILIC HPLC Column.

- Phenomenex.

- Lab Manager.

- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Technology Networks. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.

- Selvita.

- European Medicines Agency. ICH guideline Q2(R2)

- Element Lab Solutions.

- ECA Academy.

- Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.

- ResearchGate.

- BioPharm International. FDA Releases Guidance on Analytical Procedures.

- PubChem. 4-Methyl-2-methylsulfonylhexan-3-amine.

Sources

- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]

- 3. biopharminternational.com [biopharminternational.com]

- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]

- 5. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Methyl-2-methylsulfonylhexan-3-amine | C8H19NO2S | CID 105017498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 13. researchgate.net [researchgate.net]

- 14. columnex.com [columnex.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. selvita.com [selvita.com]

- 17. researchgate.net [researchgate.net]

- 18. database.ich.org [database.ich.org]

- 19. ema.europa.eu [ema.europa.eu]

Application Note: Protocol for N-acylation of 4-Methanesulfonylbutan-2-amine

Executive Summary

This guide details the synthetic protocols for the N-acylation of 4-methanesulfonylbutan-2-amine (CAS: 1250515-16-2 / Generic structure).[1][2] This amine presents specific challenges due to the polar sulfone moiety (

While standard amide coupling conditions generally apply, the workup and purification strategies must be adapted to prevent product loss into the aqueous phase.[2] This note provides two validated workflows:

-

Method A: Acid Chloride/Anhydride Activation (Robust, Scalable).[1][2]

-

Method B: HATU/EDC Coupling (Precision, for Complex Acids).[1][2]

Substrate Analysis & Strategic Planning

The Substrate: this compound[1][2]

-

Structure:

[1][2] -

Key Feature 1 (Polarity): The sulfone group is a strong hydrogen bond acceptor and highly polar.[1][2] The calculated LogP is approximately -0.5 to 0.[1][2]5. Implication: The free base amine is water-soluble; the resulting amide will likely be amphiphilic.[1][2]

-

Key Feature 2 (Sterics): The amine is attached to a secondary carbon (alpha-branching).[1][2] Implication: Nucleophilicity is slightly reduced compared to n-alkyl amines but remains sufficient for standard couplings without forcing conditions.[1][2]

Decision Matrix: Selecting the Right Protocol

| Parameter | Method A: Acid Chloride/Anhydride | Method B: HATU/EDC Coupling |

| Acid Substrate | Simple, robust acids (e.g., Acetyl chloride, Benzoyl chloride).[1][2] | Complex, chiral, or expensive acids.[1][2] |

| Cost | Low.[1][2] | Moderate to High.[1][2] |

| Byproducts | HCl or Carboxylic Acid (Easy to remove).[1][2][3] | Urea/Phosphine oxides (Harder to remove).[1][2] |

| Purification | Often recrystallization or simple extraction.[1][2] | Column chromatography almost always required.[1][2] |

| Recommendation | Default choice for scale-up. | Default choice for Medicinal Chemistry. |

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic pathway and the critical decision points for workup based on product polarity.

Figure 1: Strategic workflow for the N-acylation of sulfone-amines, highlighting the divergence in workup based on product polarity.

Experimental Protocols

Method A: Acylation via Acid Chlorides (Standard)

Best for: Acetylation, Benzoylation, or capping with simple groups.[1]

Reagents:

-

Amine: this compound (1.0 equiv).[1][2] Note: If using HCl salt, increase base by 1.0 equiv.[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.5 equiv).[1][2]

Procedure:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Dissolution: Dissolve the amine (and base) in DCM (0.1 M concentration). Cool to 0°C in an ice bath.

-

Addition: Add the Acid Chloride dropwise over 5-10 minutes. The reaction is exothermic; control rate to maintain temp < 5°C.[1][2]

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Stain: KMnO4 or Iodine; UV may be weak).[1][2]

-

Quench: Add a small amount of saturated

.

Critical Workup (The "Polarity Trap"):

-

Standard: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat.[1][2]

, then Brine.[1][2] -

Modification for Polar Sulfones: If the product does not extract well into DCM, switch the organic phase to Chloroform:Isopropanol (3:1) .[1] This mixture is highly effective at extracting polar amides from aqueous phases [1].[1][2]

Method B: Acylation via HATU Coupling (High Precision)

Best for: Coupling with valuable carboxylic acids, amino acids, or when avoiding harsh acidic conditions.[1]

Reagents:

Procedure:

-

Activation: In a dry vial, dissolve the Carboxylic Acid and HATU in DMF (0.2 M). Add 1.0 equiv of DIPEA.[1][2] Stir for 5 minutes (solution usually turns yellow).

-

Coupling: Add the Amine and the remaining DIPEA (2.0 equiv).

-

Reaction: Stir at RT for 2–16 hours.

-

Monitoring: LC-MS is preferred here due to the UV-active byproducts of HATU (tetramethylurea).[1][2]

Purification Strategy:

-

Removal of DMF: Do not attempt to extract DMF with water if your product is polar; you will lose the product.[2] Instead, evaporate DMF using a Genevac or high-vacuum rotovap/lyophilizer.[1][2]

-

Flash Chromatography:

Analytical Validation & Troubleshooting

Expected Analytical Data

-

1H NMR (DMSO-d6 or CDCl3):

-

Mass Spectrometry: Electrospray Ionization (ESI+) usually shows

and

Troubleshooting Table

| Issue | Root Cause | Solution |

| Low Yield (Aqueous Workup) | Product is water-soluble due to sulfone.[1][2] | Saturate aqueous layer with NaCl (salting out).[1][2] Use CHCl3/IPA (3:1) for extraction.[1][2][4][5] |

| Amine not reacting | HCl salt was used without extra base.[1][2][3] | Ensure total base = 2.0+ equiv (1 to free the amine, 1 to scavenge acid).[1] |

| Product streaks on Silica | Strong H-bonding with silica.[1][2] | Use 0.5% Triethylamine in the eluent or switch to Reverse Phase (C18) chromatography.[1][2] |

| O-Acylation (Rare) | Enolizable imide formation.[1][2] | Unlikely with this substrate, but ensure temperature is kept low (0°C) during addition.[1][2] |

References

-

University of Rochester, Department of Chemistry. "Workup for Polar and Water-Soluble Solvents." Not Voodoo X.[1][2] Accessed October 2023.[1][2][6] [Link]

-

Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] [Link]

-

PubChem. "this compound Compound Summary."[1][2] National Library of Medicine.[1][2][Link][1][2]

-

Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][2][4][7][8] Tetrahedron, 61(46), 10827-10852.[1][2] [Link]

Sources